Cas no 90560-10-4 (6-methoxy-1-benzothiophene)

6-methoxy-1-benzothiophene structure
6-methoxy-1-benzothiophene structure
상품 이름:6-methoxy-1-benzothiophene
CAS 번호:90560-10-4
MF:C9H8OS
메가와트:164.224221229553
MDL:MFCD13181215
CID:788609
PubChem ID:13634237

6-methoxy-1-benzothiophene 화학적 및 물리적 성질

이름 및 식별자

    • 6-Methoxybenzo[b]thiophene
    • 6-Methoxy-1-benzothiophene
    • 6-Methoxybenzo(b)thiophene
    • BENZO[B]THIOPHENE, 6-METHOXY-
    • 6-methoxy-benzo[b]thiophene
    • Benzo[b]thiophene,6-methoxy-
    • AK109893
    • zlchem 184
    • 6-Methoxybenzothiophene
    • 6-Methoxy-benzothiophene
    • 6-methoxybenzo[b]-thiophene
    • 6-Methoxy -benzo[b]thiophene
    • 1-benzothien-6-yl methyl ether
    • 6-(methyloxy)-1-benzothiophene
    • ZLB0175
    • WGDVDMKNSDCNGB-UHFFFAOYSA-N
    • BCP31108
    • CM0075
    • 5075AC
    • A
    • 6-Methoxybenzo[b]thiophene (ACI)
    • 6-Methoxythianaphthene
    • SY122383
    • DB-032186
    • CS-B0373
    • SCHEMBL155194
    • SB22884
    • 6-Methoxy-1-benzothiophene;Benzo[b]thiophene, 6-methoxy-
    • DTXSID70545514
    • 90560-10-4
    • MFCD13181215
    • GS-6187
    • AKOS016009085
    • 6-methoxy-1-benzothiophene
    • MDL: MFCD13181215
    • 인치: 1S/C9H8OS/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3
    • InChIKey: WGDVDMKNSDCNGB-UHFFFAOYSA-N
    • 미소: O(C)C1C=C2C(C=CS2)=CC=1

계산된 속성

  • 정밀분자량: 164.02958605g/mol
  • 동위원소 질량: 164.02958605g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 138
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 37.5
  • 소수점 매개변수 계산 참조값(XlogP): 2.9

실험적 성질

  • 비등점: 268.874°C at 760 mmHg

6-methoxy-1-benzothiophene 보안 정보

6-methoxy-1-benzothiophene 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A169004709-5g
6-Methoxybenzo[b]thiophene
90560-10-4 95%
5g
$710.70 2023-08-31
eNovation Chemicals LLC
Y1189479-5g
6-Methoxybenzothiophene
90560-10-4 95%
5g
$535 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8052-1G
6-methoxy-1-benzothiophene
90560-10-4 95%
1g
¥ 686.00 2023-04-13
Chemenu
CM158349-1g
6-Methoxybenzo[b]thiophene
90560-10-4 95%+
1g
$173 2021-06-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PB170-50mg
6-methoxy-1-benzothiophene
90560-10-4 98%
50mg
177.0CNY 2021-07-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M76220-250mg
6-Methoxybenzo[b]thiophene
90560-10-4 98%
250mg
¥183.0 2024-07-19
eNovation Chemicals LLC
Y1009375-100mg
6-Methoxy-benzo[b]thiophene
90560-10-4 95%
100mg
$155 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8052-100MG
6-methoxy-1-benzothiophene
90560-10-4 95%
100MG
¥ 165.00 2023-04-13
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
85R0063-250mg
6-Methoxy-benzo[b]thiophene
90560-10-4 97%
250mg
¥1084.25 2025-01-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
85R0063-100mg
6-Methoxy-benzo[b]thiophene
90560-10-4 97%
100mg
¥856.91 2025-01-20

6-methoxy-1-benzothiophene 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 17 h, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  rt; 30 min, rt
참조
Photokinetics of two novel photochromic diarylethenes derived from benzothiophene
Vazquez, A.; Nudelman, N. Sbarbati, International Journal of Chemical Kinetics, 2012, 44(11), 736-744

합성회로 2

반응 조건
1.1 Catalysts: Copper bromide (CuBr2) Solvents: Methanol ,  Dimethylformamide ;  5 h, 110 °C
참조
Enantioselective Hydroarylation or Hydroalkenylation of Benzo[b]thiophene 1,1-Dioxides with Organoboranes
Hu, Fangdong; Jia, Jie; Li, Ximing; Xia, Ying, Organic Letters, 2021, 23(3), 896-901

합성회로 3

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone
1.2 Solvents: Chlorobenzene
참조
Dibasic benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors: 4. SAR studies on the conformationally restricted C3-side chain of hydroxybenzo[B]thiophenes
Takeuchi, Kumiko; Kohn, Todd J.; Sall, Daniel J.; Denney, Michael L.; McCowan, Jefferson R.; et al, Bioorganic & Medicinal Chemistry Letters, 1999, 9(5), 759-764

합성회로 4

반응 조건
1.1 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol ;  1 h, reflux; 12 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water
참조
Application of directed metalation in synthesis. Part 4: Expedient synthesis of substituted benzo[b]thiophene and naphthothiophene
Mukherjee, Chandrani; Kamila, Sukanta; De, Asish, Tetrahedron, 2003, 59(26), 4767-4774

합성회로 5

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 17 h, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  rt; 30 min, rt
참조
Ring opening/closure reactions of novel diheteroarylethenes derivatives. Solvent effects
Vazquez, Alvaro J.; Nudelman, Norma Sbarbati, Journal of Physical Organic Chemistry, 2012, 25(11), 925-932

합성회로 6

반응 조건
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  30 min, 0 °C; 1 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Full Color Light Responsive Diarylethene Inks for Reusable Paper
Jeong, Woomin; Khazi, Mohammed Iqbal; Park, Dong-Hoon; Jung, Young-Sik; Kim, Jong-Man, Advanced Functional Materials, 2016, 26(29), 5230-5238

합성회로 7

반응 조건
1.1 Solvents: Chlorobenzene ;  overnight, reflux; reflux → rt
참조
Discovery of Potent Irreversible Pan-Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Wang, Yuming; Li, Lijun; Fan, Jun; Dai, Yang; Jiang, Alan; et al, Journal of Medicinal Chemistry, 2018, 61(20), 9085-9104

합성회로 8

반응 조건
1.1 Catalysts: Copper bromide (CuBr) Solvents: Methanol ,  Dimethylformamide ;  7 h, 110 °C
참조
Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications
Shen, Xian-Yan; Li, Man; Zhou, Tai-Ping; Huang, Ji-Rong, Angewandte Chemie, 2022, 61(35),

합성회로 9

반응 조건
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  25 - 30 °C
참조
Synthesis Development of the Selective Estrogen Receptor Degrader (SERD) LSZ102 from a Suzuki Coupling to a C-H Activation Strategy
Baenziger, Markus ; Baierl, Marcel; Devanathan, Krishnaswamy; Eswaran, Sumesh; Fu, Peng; et al, Organic Process Research & Development, 2020, 24(8), 1405-1419

합성회로 10

반응 조건
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
1.2 -
1.3 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
1.4 Reagents: Sodium borohydride Solvents: Methanol
참조
Certain applications of heteroatom directed ortho-metalation in sulfur heterocycles
Pradhan, Tarun Kanti; Ghosh, Sukhen Chandra; De, Asish, ARKIVOC (Gainesville, 2003, (9), 158-173

합성회로 11

반응 조건
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  rt
참조
Concise synthesis and biological evaluation of 2-Aryl-3-Anilinobenzo[b]thiophene derivatives as potent apoptosis-inducing agents
Romagnoli, Romeo; Preti, Delia; Hamel, Ernest; Bortolozzi, Roberta; Viola, Giampietro; et al, Bioorganic Chemistry, 2021, 112,

6-methoxy-1-benzothiophene Raw materials

6-methoxy-1-benzothiophene Preparation Products

6-methoxy-1-benzothiophene 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:90560-10-4)6-methoxy-1-benzothiophene
A852650
순결:99%/99%
재다:5g/25g
가격 ($):438.0/1534.0